Cas no 4489-31-0 ((5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid)

(5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid structure
4489-31-0 structure
Product Name:(5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid
Numero CAS:4489-31-0
MF:C12H8BrN3O4
MW:338.113621711731
CID:929704
PubChem ID:3081924
Update Time:2025-04-19

(5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid
    • 2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid
    • [(5-Brom-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)amino](oxo)essigs?ure
    • [(5-Bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino]oxoacetic Acid
    • [(5-Bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)amino](oxo)acetic acid
    • 5-Bromo-1,6-dihydro-6-oxo-1-phenylpyridazin-4-yloxamic Acid
    • acetic acid, 2-[(5-bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino]-2-oxo-
    • Acide [(5-bromo-6-oxo-1-phényl-1,6-dihydro-4-pyridazinyl)amino](oxo)acétique
    • CHEBI:82247
    • 9XE605N8LB
    • Oxamic acid, (5-bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)-
    • Oxapyrazon
    • Oxapyrazon [ISO]
    • 2-((5-BROMO-1,6-DIHYDRO-6-OXO-1-PHENYL-4-PYRIDAZINYL)AMINO)-2-OXOACETIC ACID
    • Acetic acid, ((5-bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)oxo-
    • (5-bromo-6-oxo-1-phenylpyridazin-4-yl)carbamoylformic acid
    • 4489-31-0
    • NS00125434
    • UNII-9XE605N8LB
    • Q27155834
    • SCHEMBL133768
    • 2-((5-Bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino)-2-oxoacetic acid
    • 2-((5-Bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino)-2-oxoaceticacid
    • DTXSID3074810
    • C19126
    • Inchi: 1S/C12H8BrN3O4/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7/h1-6H,(H,15,17)(H,19,20)
    • Chiave InChI: XRGQIRXQFSJBKJ-UHFFFAOYSA-N
    • Sorrisi: BrC1C(N(C2C=CC=CC=2)N=CC=1NC(C(=O)O)=O)=O

Proprietà calcolate

  • Massa esatta: 336.96984
  • Massa monoisotopica: 336.97
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 509
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: 1.3
  • Superficie polare topologica: 99.1Ų

Proprietà sperimentali

  • Densità: 1.77
  • Indice di rifrazione: 1.7
  • PSA: 99.07
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.